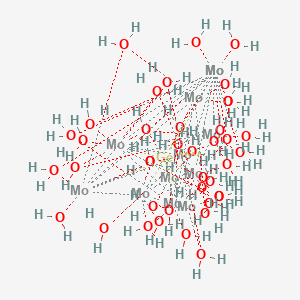
sodium;5-chloro-1H-indazole;acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;5-chloro-1H-indazole;acetate is a compound that belongs to the indazole family, which is a class of nitrogen-containing heterocyclic compounds Indazoles are known for their wide range of biological activities and are used in various medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The chlorine atom can be introduced through halogenation reactions using reagents like N-chlorosuccinimide (NCS) under mild conditions . The acetate group can be added through esterification reactions using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of sodium;5-chloro-1H-indazole;acetate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Sodium;5-chloro-1H-indazole;acetate can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of indazole oxides.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
Sodium;5-chloro-1H-indazole;acetate has several scientific research applications:
作用機序
The mechanism of action of sodium;5-chloro-1H-indazole;acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
類似化合物との比較
Similar Compounds
5-chloro-1H-indazole: Lacks the acetate group but shares the indazole core and chlorine substitution.
1H-indazole-3-carboxylic acid: Contains a carboxylic acid group instead of an acetate group.
5-bromo-1H-indazole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
Sodium;5-chloro-1H-indazole;acetate is unique due to the presence of both the chlorine atom and the acetate group, which confer distinct chemical properties and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H8ClN2NaO2 |
|---|---|
分子量 |
234.61 g/mol |
IUPAC名 |
sodium;5-chloro-1H-indazole;acetate |
InChI |
InChI=1S/C7H5ClN2.C2H4O2.Na/c8-6-1-2-7-5(3-6)4-9-10-7;1-2(3)4;/h1-4H,(H,9,10);1H3,(H,3,4);/q;;+1/p-1 |
InChIキー |
FZIPISJNBJPEOH-UHFFFAOYSA-M |
正規SMILES |
CC(=O)[O-].C1=CC2=C(C=C1Cl)C=NN2.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(4-nitrobenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13764557.png)
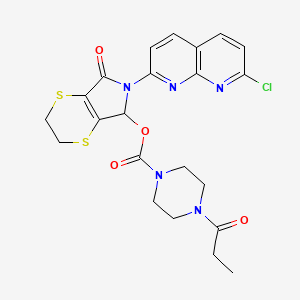
![N-[4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl]acetamide;hydrochloride](/img/structure/B13764570.png)
![1-[3-Methyl-2-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13764571.png)
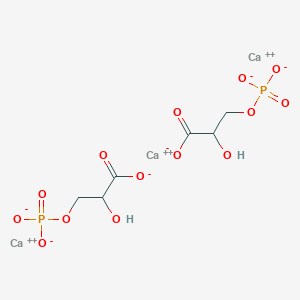
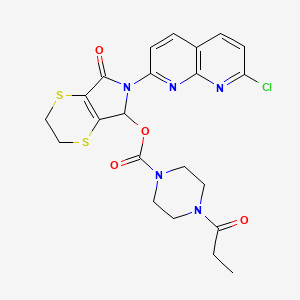
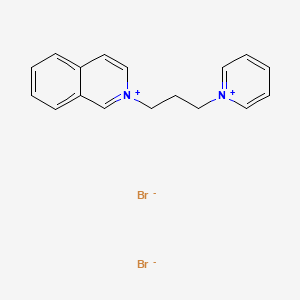
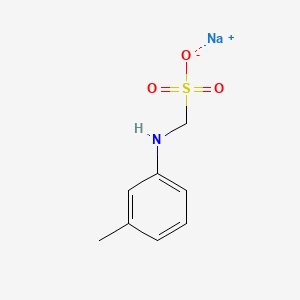
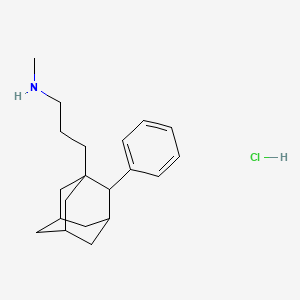
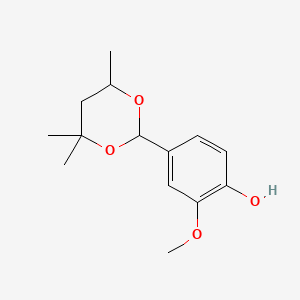
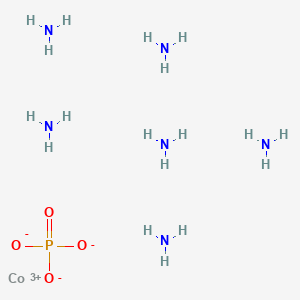

![Benzoic acid, 3,3'-[(2-sulfo-1,4-phenylene)bis(azo)]bis[6-hydroxy-, trisodium salt](/img/structure/B13764632.png)
